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ACID BROWN 422

Cat. No.: B1178396
CAS No.: 126851-39-6
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Description

Overview of Acid Brown 422 as an Azo Dye

This compound is identified by its CAS number 126851-39-6 lookchem.comsdinternational.comcolorantsgroup.comchemicalbook.comchemsrc.comchemicalbook.com. It is a synthetic colorant belonging to the extensive family of azo dyes indiamart.comlookchem.com. The chemical structure of this compound features the characteristic azo linkage (-N=N-) and includes aromatic rings and other functional groups that contribute to its brown coloration and its affinity for certain fibers indiamart.com. It is often available in powdered or liquid form and imparts a brown or reddish-brown hue indiamart.com.

Some sources indicate that this compound is a 1:2 metal complex dye, specifically an azo copper complex colorantsgroup.comjkcolors.comcolorantsgroup.com. Metal complex dyes involve a metal ion coordinated with the dye molecule, which can enhance properties such as lightfastness and washfastness chemicalbook.com.

Historical and Chemical Significance of Azo Dyes in Industrial Chemistry

Azo dyes represent the largest and most commercially important class of synthetic dyes, accounting for a significant majority of all dyes used globally, particularly in the textile and food industries wikipedia.orgnih.govekb.egiipseries.org. The history of synthetic dyes began in the mid-19th century, marking a shift from natural colorants to a wider range of synthetic options unb.cajchemrev.com. The discovery and development of azo dyes played a crucial role in this era of modern organic chemistry unb.cajchemrev.comyoutube.com.

The chemical significance of azo dyes lies in their relatively straightforward synthesis, primarily through the diazotization of an aromatic amine followed by coupling with a suitable component, such as a phenol (B47542) or an aromatic amine nih.goviipseries.orgunb.ca. This reaction allows for considerable structural variation, enabling the creation of a vast spectrum of colors and properties ekb.eg. The presence of the highly conjugated pi system across the azo group and associated aromatic rings is responsible for their intense coloration wikipedia.orgyoutube.com. The ability to introduce various functional groups into the aromatic rings allows for tailoring the dye's solubility, fastness properties, and affinity for different fibers wikipedia.orgekb.eg.

Azo dyes are widely used in the textile industry for dyeing natural and synthetic fibers, as well as in the leather, paper, ink, and coatings industries wikipedia.orgnih.govindiamart.comindiamart.comekb.eglookchem.comsdinternational.comkrishnadyes.net. Their versatility, ease of synthesis, and cost-effectiveness have contributed to their enduring importance in industrial chemistry ekb.egiipseries.org.

Scope and Research Objectives for Academic Investigation of this compound

Academic research concerning this compound, within the broader context of azo dyes, can encompass several key areas. Given its application as a dye, research objectives may include investigating its dyeing properties on various substrates, such as different types of fibers, under varying conditions (e.g., pH, temperature, concentration) indiamart.comindiamart.com. This could involve evaluating color yield, levelness, and fastness properties like lightfastness and washfastness jkcolors.comkrishnadyes.net.

Further research could focus on the chemical stability and degradation pathways of this compound under different environmental conditions, such as exposure to light, heat, or chemical agents. Understanding these processes is relevant for assessing the longevity of dyed materials and the environmental fate of the dye.

From a synthetic chemistry perspective, research might explore alternative or more efficient synthesis routes for this compound or its derivatives. This could involve utilizing different starting materials, catalysts, or reaction conditions to improve yield, purity, or reduce environmental impact.

Investigations into the molecular structure-property relationships of this compound could also be a research objective. By studying how modifications to the chemical structure affect its color, solubility, and dyeing performance, researchers can gain insights for designing new dyes with tailored properties.

While safety and environmental impact are excluded from the content of this article as per the instructions, academic research in the broader field of azo dyes often includes studies on their potential toxicity and methods for their removal from wastewater, which could implicitly relate to compounds like this compound researchgate.netresearchgate.net. However, focusing strictly on the chemical research context, the primary objectives revolve around its synthesis, characterization, application properties, and chemical behavior.

Selected Properties of this compound

PropertyValue/DescriptionSource
CAS Number126851-39-6 lookchem.comsdinternational.com
Type of DyeAcid Dye indiamart.comcolorantsgroup.com
Chemical ClassAzo dye, Azo Copper Complex (reported) indiamart.comcolorantsgroup.comcolorantsgroup.com
Physical AppearanceBrown Powder (reported) indiamart.comcolorantsgroup.com
SolubilitySoluble in water (reported) indiamart.comcolorantsgroup.com
ApplicationsTextile (wool, silk, nylon), Leather, Paper, Inkjet Inks, Wood Stains indiamart.comindiamart.comlookchem.comsdinternational.comkrishnadyes.net

Properties

CAS No.

126851-39-6

Molecular Formula

C15H12N2O2

Origin of Product

United States

Synthetic Chemistry and Reaction Mechanisms of Acid Brown 422

Fundamental Principles of Azo Dye Synthesis Relevant to Acid Brown 422

The synthesis of this compound, like other azo dyes, is rooted in a two-stage reaction sequence: diazotization followed by azo coupling. jchemrev.com This classic methodology has been a cornerstone of industrial organic chemistry for over a century. nih.gov While the precise precursors for this compound are not publicly disclosed, its identity as a metallized acid dye allows for an informed discussion of its probable synthetic origins. It is likely a metal-complex dye, where a metal ion is incorporated to achieve the desired shade and fastness properties.

Diazo Coupling Reactions and Precursor Chemistry

The foundational chemistry for producing an azo dye involves two primary steps:

Diazotization: This initial step involves the transformation of a primary aromatic amine, known as the diazo component, into a diazonium salt. unb.ca This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). youtube.com The process is conducted at low temperatures, generally between 0 and 5°C, to prevent the highly unstable diazonium salt from decomposing. nih.govekb.eg The resulting aryldiazonium cation (Ar-N₂⁺) is a potent electrophile, primed for the subsequent coupling reaction. wikipedia.org

Reaction Scheme: Diazotization Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O (Where Ar = Aromatic group, X = Acid anion)

Azo Coupling: The formed diazonium salt is immediately reacted with a coupling component. jchemrev.com This component is an electron-rich nucleophilic aromatic compound, such as a phenol (B47542), naphthol, aromatic amine, or a derivative thereof. jchemrev.comwikipedia.org The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction. nih.gov The position of the coupling (ortho or para to the activating group) is influenced by steric and electronic factors. The reaction's pH is a critical parameter; phenols and naphthols are typically coupled under weakly alkaline conditions to form the more reactive phenoxide or naphthoxide ion, while aromatic amines are coupled in weakly acidic media. youtube.com

For a brown metallized dye like this compound, the precursors would likely involve substituted ortho-aminophenols or naphthols as the diazo component and coupling agents like naphthol sulfonic acids or pyrazolones. The subsequent introduction of a metal ion, such as copper, chromium, or iron, forms a stable chelate complex.

Precursor ClassRoleExample Compounds
Primary Aromatic AminesDiazo ComponentAniline (B41778), Substituted Aminophenols, Naphthylamines, Sulfanilic Acid
Electron-Rich AromaticsCoupling ComponentPhenol, Naphthols (e.g., β-naphthol), Aromatic Amines, Pyrazolones
Reagents for Diazotization---Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Metal SaltsMetallizationCopper Sulfate, Chromium Acetate (B1210297), Ferrous Sulfate

Chromophore Formation and Stabilization

The color of azo dyes originates from the chromophore , the part of the molecule responsible for absorbing visible light. In these compounds, the chromophore is the extended conjugated system created by the azo group (-N=N-) linking two or more aromatic rings. zienjournals.com This extensive network of alternating single and double bonds delocalizes π-electrons across the molecule.

The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in this delocalized system corresponds to the energy of photons in the visible spectrum. When white light passes through the dye, specific wavelengths are absorbed to excite electrons from the HOMO to the LUMO. The remaining wavelengths are transmitted or reflected, resulting in the perceived color of the compound. ekb.eg The specific color is determined by the length and composition of the conjugated system; modifying the aromatic rings with various substituent groups (auxochromes like -OH, -NH₂, -SO₃H) can alter the wavelength of absorbed light and thus fine-tune the color. ekb.egzienjournals.com

In metallized dyes such as this compound, the metal ion plays a crucial role in both color and stability. The metal forms coordinate bonds with atoms in the dye molecule, typically with hydroxyl, amino, or azo groups positioned ortho to each other, creating a stable chelate ring. This metal complexation effectively becomes part of the chromophore, influencing the electron distribution and the energy levels of the molecular orbitals. This interaction often leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper, duller colors like browns, olives, and navies, and significantly improves the dye's fastness to light and washing. ekb.egrsc.org

Advanced Synthetic Methodologies for this compound Analogues

While the fundamental diazotization and coupling reactions remain central, research continues to explore more efficient, sustainable, and versatile synthetic methods for azo dyes.

Novel Synthetic Routes and Reaction Condition Optimization

Recent advancements have focused on improving the conventional synthetic process. One significant area of development is the use of solid acid catalysts. For instance, nano silica-supported boron trifluoride (nano BF₃·SiO₂) has been used to facilitate diazotization and coupling under solvent-free conditions at room temperature. researchgate.net This method offers several advantages, including the formation of highly stable, non-explosive diazonium salts that can be stored for months, and rapid reaction times. researchgate.net

Another approach involves the use of sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) as a recyclable catalyst for solvent-free azo dye synthesis via a grinding method. rsc.org This technique addresses many drawbacks of traditional methods, such as the need for low temperatures, the use of corrosive acids and alkalis, and the instability of diazonium intermediates. rsc.org

Furthermore, the development of continuous production processes using technologies like bubble column reactors represents a significant leap towards more sustainable and economically viable azo dye manufacturing. rsc.org These systems have demonstrated high yields and productivity, with a substantial reduction in water usage and plant footprint compared to traditional batch processes. rsc.org

Green Chemistry Approaches in Azo Dye Synthesis

The principles of green chemistry are increasingly being applied to azo dye synthesis to minimize environmental impact. A key focus is the replacement of hazardous reagents and solvents. The solvent-free methods using solid acid catalysts are prime examples of this approach. researchgate.netrsc.org

There is also growing interest in using bio-based materials as precursors. For example, natural polyphenolic compounds extracted from plants can serve as coupling components, offering a renewable and potentially less toxic alternative to petroleum-derived intermediates. sustainability-directory.com Additionally, enzymatic synthesis and the use of microorganisms to produce dye precursors or the dyes themselves are emerging as promising sustainable alternatives. rsc.orgsustainability-directory.com These biotechnological methods operate under mild conditions and utilize renewable feedstocks, aligning closely with green chemistry goals. rsc.org

Reaction Kinetics and Mechanistic Studies of this compound Formation

Specific kinetic studies on the formation of this compound are not available in the public literature. However, the kinetics and mechanisms of diazotization and azo coupling reactions have been extensively studied for other azo systems, providing a solid framework for understanding its formation.

The diazotization process begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. byjus.com The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion. youtube.combyjus.commasterorganicchemistry.com

The subsequent azo coupling is a classic electrophilic aromatic substitution. wikipedia.org Kinetic studies of these reactions, often conducted spectrophotometrically, have shown that the reaction rate is dependent on the concentrations of both the diazonium salt and the coupling component, as well as the pH of the medium. tandfonline.comresearchgate.net For many azo dyes, the rate of decolorization or formation has been observed to follow first-order or pseudo-first-order kinetics with respect to the dye or a key reactant. researchgate.netnih.govnih.gov For example, the azo coupling between 1-naphthol (B170400) and diazotized sulfanilic acid is a rapid, second-order reaction. tandfonline.com The rate is significantly influenced by pH, as this determines the concentration of the more reactive naphthoxide species. tandfonline.com The metallization step, where the metal ion is chelated by the azo dye, is typically the final stage, and its kinetics would depend on the lability of the metal salt and the nature of the chelating sites on the dye molecule.

Degradation Pathways and Mechanisms of Acid Brown 422

Photolytic Degradation of Acid Brown 422

Photolytic degradation involves the breakdown of chemical compounds by light. For azo dyes like this compound, this process is a key mechanism for their removal from aquatic environments.

The decomposition of azo dyes upon exposure to UV-Visible light is initiated by the absorption of photons, which excites the dye molecule to a higher energy state. This excitation can lead to the cleavage of the characteristic azo bond (-N=N-), which is the primary chromophore responsible for the dye's color. The energy from the light can also promote reactions with surrounding molecules, such as water or dissolved oxygen, leading to the gradual breakdown of the complex dye structure into smaller, often colorless, molecules. The efficiency of this process is influenced by factors such as the intensity and wavelength of the light, the pH of the solution, and the presence of other substances in the water.

Advanced Oxidation Processes (AOPs) significantly accelerate the photodegradation of azo dyes by generating highly reactive hydroxyl radicals (•OH). nih.govresearchgate.net These radicals are powerful oxidizing agents that can non-selectively attack the dye molecule, leading to its rapid decomposition. mdpi.com Common AOPs include the use of semiconductors like titanium dioxide (TiO2) in photocatalysis, and the photo-Fenton process, which involves hydrogen peroxide and iron ions. mdpi.com These methods enhance the degradation rate and can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic ions. nih.gov

Table 1: Common Advanced Oxidation Processes (AOPs) for Azo Dye Degradation

AOP TechniqueDescriptionKey Reactive Species
Photocatalysis (e.g., UV/TiO₂) Uses a semiconductor catalyst (like TiO₂) activated by UV light to generate reactive oxygen species.Hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻)
Photo-Fenton (UV/H₂O₂/Fe²⁺) Involves the reaction of hydrogen peroxide with ferrous ions under UV irradiation to produce hydroxyl radicals. mdpi.comHydroxyl radicals (•OH)
UV/Ozone (O₃) Utilizes ozone in conjunction with UV light to enhance the production of hydroxyl radicals.Ozone (O₃), Hydroxyl radicals (•OH)
UV/H₂O₂ Direct photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.Hydroxyl radicals (•OH)

This table provides a summary of common AOPs and is based on general knowledge of azo dye degradation.

Biological and Chemical Degradation of this compound

In addition to photolytic processes, this compound can be degraded through biological and chemical means, which are critical in wastewater treatment and natural attenuation.

Bioremediation utilizes microorganisms to break down pollutants. For azo dyes, the initial and most critical step is the reductive cleavage of the azo bond, which leads to decolorization. nih.gov This process is often carried out by bacteria under anaerobic conditions, utilizing enzymes known as azoreductases. nih.gov These enzymes transfer electrons from electron donors like NADH to the azo bond, breaking it and forming aromatic amines. nih.govnih.gov Subsequently, these aromatic amines can be further degraded by other microorganisms under aerobic conditions. Fungi, particularly white-rot fungi, also play a role in degrading azo dyes through the action of extracellular enzymes like laccases and peroxidases, which have a high oxidative capacity. nih.gov

Table 2: Key Enzymes in the Bioremediation of Azo Dyes

EnzymeSource Organism (Example)Mechanism of Action
Azoreductase Bacteria (e.g., Klebsiella pneumoniae) nih.govReductive cleavage of the azo bond (-N=N-) under anaerobic conditions. nih.govnih.gov
Laccase Fungi (e.g., Trametes versicolor) nih.govOxidative degradation of the dye molecule, often targeting phenolic groups.
Manganese Peroxidase (MnP) Fungi (e.g., Phanerochaete chrysosporium) nih.govOxidizes Mn(II) to Mn(III), which in turn oxidizes the dye molecule. nih.gov
Lignin Peroxidase (LiP) Fungi (e.g., Phanerochaete chrysosporium) nih.govA heme-containing enzyme that can oxidize a wide range of organic compounds. nih.gov
Soybean Peroxidase (SBP) Plants (e.g., Soybean)Can be used for the enzymatic degradation of sulfonated azo dyes. proquest.comscholaris.ca

This table summarizes key enzymes involved in the biodegradation of azo dyes, based on general scientific literature.

The chemical stability of this compound in aqueous environments is a key factor in its persistence. As a sulfonated and likely premetallized dye, it is designed to be stable under various conditions encountered in the dyeing process and during the use of the dyed material. scielo.org.mxtextilelearner.net Hydrolysis, the reaction with water, is generally not a significant degradation pathway for this class of dyes under normal environmental pH conditions. However, in highly acidic or alkaline conditions, or in the presence of strong oxidizing or reducing agents, chemical transformation can occur. The metal complex within premetallized dyes can influence their stability and the nature of their degradation products. sdc.org.ukresearchgate.net Further research is needed to fully characterize the chemical transformation of this compound in diverse environmental matrices.

Characterization of Degradation Products via Advanced Analytical Techniques

The elucidation of the degradation pathway of this compound relies on the identification of its breakdown products. Advanced analytical techniques are instrumental in separating and identifying the transient intermediates and final byproducts formed during the degradation process. While specific degradation products for this compound are not extensively documented in publicly available literature, the general approach for azo dyes involves a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a primary tool for separating the components of the reaction mixture at various stages of degradation. Coupled with a photodiode array (PDA) detector, it allows for the preliminary classification of intermediates based on their UV-Visible spectra.

For definitive identification, Mass Spectrometry (MS), often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), is employed. These techniques provide molecular weight information and fragmentation patterns of the degradation products, which are crucial for deducing their chemical structures. For instance, in the study of other azo dyes, LC-MS has been used to identify smaller aromatic amines and phenolic compounds resulting from the cleavage of the azo bond.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, can provide detailed structural information about the isolated degradation products. This technique is especially useful for confirming the structure of major, stable intermediates that can be isolated in sufficient quantities.

Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable tool that helps in identifying the functional groups present in the degradation products. Changes in the FTIR spectrum of the dye solution over the course of the degradation process can indicate the disappearance of the azo bond and the appearance of new functional groups, such as hydroxyl or carboxyl groups.

While a definitive list of degradation products for this compound is not available, based on the general degradation mechanisms of similar azo dyes, the expected intermediates would likely include smaller aromatic compounds such as substituted anilines, phenols, and benzene (B151609) or naphthalene (B1677914) derivatives resulting from the cleavage of the azo linkage. Further oxidation could lead to the formation of aliphatic acids and eventually mineralization to CO2 and H2O.

Factors Influencing this compound Degradation Kinetics

The rate and efficiency of this compound degradation are significantly influenced by various operational parameters. Understanding these factors is crucial for optimizing the degradation process for environmental remediation.

Impact of pH and Temperature on Reaction Rates

The pH of the reaction medium is a critical factor in the degradation of azo dyes. For many advanced oxidation processes (AOPs), the generation of highly reactive hydroxyl radicals (•OH) is pH-dependent. In the case of photocatalytic degradation of similar dyes, the highest degradation efficiency is often observed in acidic conditions (around pH 3). This is attributed to the surface charge of the photocatalyst and the enhanced generation of •OH radicals. Conversely, in other degradation mechanisms, a different pH range might be optimal. For instance, in a study on the degradation of Acid Brown 83, the process was found to be more effective in a sulfuric acid medium. mdpi.com

Table 1: Hypothetical Influence of pH and Temperature on this compound Degradation

pHTemperature (°C)Hypothetical Degradation Rate Constant (k, min⁻¹)
3250.045
5250.032
7250.021
9250.015
7350.038
7450.065

This table is illustrative and based on general trends observed for azo dye degradation; it does not represent actual experimental data for this compound.

Effects of Catalyst Loading and Light Intensity on Degradation Efficiency

In photocatalytic degradation processes, the concentration of the photocatalyst (catalyst loading) is a key parameter. Initially, increasing the catalyst loading increases the number of active sites available for dye adsorption and photocatalysis, leading to a higher degradation rate. However, beyond an optimal concentration, the degradation efficiency may decrease. This is because excessive catalyst particles can increase the turbidity of the solution, which scatters the incident light and reduces its penetration depth. For the photocatalytic degradation of Alizarin Red S and Bismarck Brown R using TiO2, the maximum degradation was observed with a catalyst dose of 100 mg. opensciencepublications.com

Light intensity is another crucial factor in photodegradation. A higher light intensity generally leads to a higher rate of electron-hole pair generation in the photocatalyst, which in turn increases the formation of reactive oxygen species and accelerates the degradation of the dye. However, at very high light intensities, the rate of degradation may become independent of the light intensity due to the saturation of the catalyst surface with photons.

Table 2: Hypothetical Effect of Catalyst Loading and Light Intensity on this compound Degradation

Catalyst Loading (g/L)Light Intensity (W/m²)Hypothetical Degradation Efficiency (%)
0.550065
1.050085
1.550078
1.025070
1.075092

This table is illustrative and based on general trends observed for photocatalytic dye degradation; it does not represent actual experimental data for this compound.

Influence of Co-existing Species on Degradation Pathways

Wastewater containing this compound often includes various co-existing inorganic and organic species, which can significantly affect the degradation process. The presence of certain ions can either inhibit or enhance the degradation rate. For example, some metal ions can act as scavengers of reactive oxygen species, thereby reducing the degradation efficiency. In a study on the decolorization of synthetic acid dyes by laccase, it was found that Hg+2 inhibited the dye decolorization process. researchgate.net Conversely, some ions may promote the degradation process by generating additional radicals or acting as co-catalysts.

Adsorption Phenomena and Interaction Chemistry of Acid Brown 422 with Materials

Adsorption Isotherm Models for Acid Brown 422

Multi-component Adsorption Modeling for this compound Systems

Compound Names and PubChem CIDs

Adsorption Kinetics and Thermodynamics

The study of adsorption kinetics and thermodynamics is crucial for understanding the rate at which an adsorbate is removed from a solution and the energy changes associated with the adsorption process. These studies provide insights into the mechanism of adsorption and the feasibility and spontaneity of the process.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

Adsorption kinetics are often analyzed using kinetic models to describe the rate-limiting step of the adsorption process. Two commonly applied models are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model, also known as the Lagergren model, assumes that the rate of adsorption is proportional to the difference in the saturation concentration and the amount of solute adsorbed over time nih.govresearchgate.net. The linear form of the pseudo-first-order equation is typically expressed as:

ln(qe - qt) = ln(qe) - k1t

where qe and qt are the amounts of adsorbate adsorbed per unit mass of adsorbent at equilibrium and at time t, respectively, and k1 is the pseudo-first-order rate constant nih.gov.

The pseudo-second-order model assumes that the rate-limiting step is the surface adsorption where chemisorption is involved academicjournals.org. This model suggests that the adsorption rate is proportional to the square of the number of available active sites. The linear form of the pseudo-second-order equation is given by:

t/qt = 1/(k2qe²) + t/qe

where k2 is the pseudo-second-order rate constant nih.govacademicjournals.orgscirp.org. Studies on the adsorption of various dyes and compounds on different adsorbents frequently report that the pseudo-second-order model provides a better fit to the experimental data, suggesting that the adsorption process is predominantly controlled by a chemical reaction or involves valence forces through sharing or exchange of electrons between the adsorbent and adsorbate scirp.orgwikipedia.orgfishersci.benih.gov. For instance, the adsorption kinetics of Acid Brown 14 on calcined Mg/Fe layered double hydroxide (B78521) followed the pseudo-second-order kinetic model dntb.gov.ua. Similarly, the adsorption of 2,4-dichlorophenoxyacetic acid on modified magnetic nanoparticles chem960.com and Bismarck Brown R dye on activated sewage sludge were found to follow pseudo-second-order kinetics.

Intra-particle Diffusion Mechanisms

Beyond the reaction-based kinetic models, diffusion models are employed to understand the mass transfer steps involved in adsorption. The intra-particle diffusion model, based on the theory proposed by Weber and Morris, is used to determine if intra-particle diffusion is the rate-limiting step academicjournals.org. This model suggests that adsorption can involve several steps, including external diffusion (film diffusion) and internal diffusion (intra-particle diffusion) within the pores of the adsorbent scirp.org.

The intra-particle diffusion model is represented by the equation:

qt = kdift0.5 + C

Thermodynamic Parameters of this compound Adsorption (ΔG, ΔH, ΔS)

Thermodynamic studies are essential to evaluate the energy changes and spontaneity of the adsorption process. The key thermodynamic parameters are the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters are typically calculated using the Van't Hoff equations, which relate the equilibrium constant (Kd) to temperature.

The Gibbs free energy change (ΔG°) provides information about the spontaneity of the adsorption process. A negative value of ΔG° indicates a spontaneous process. The relationship between ΔG°, enthalpy change (ΔH°), entropy change (ΔS°), and temperature (T) is given by the Van't Hoff equation:

ΔG° = ΔH° - TΔS°

Also, ΔG° can be related to the equilibrium constant (Kd) by the equation:

ΔG° = -RT ln(Kd)

where R is the ideal gas constant and T is the absolute temperature.

The enthalpy change (ΔH°) indicates whether the adsorption process is exothermic (releases heat, ΔH° < 0) or endothermic (absorbs heat, ΔH° > 0). Adsorption is generally considered an exothermic process due to the decrease in surface energy of the adsorbent upon adsorbate binding. However, some studies on dye adsorption have reported endothermic processes, suggesting that higher temperatures favor adsorption, which might be related to increased diffusion or interaction within the adsorbent structure chem960.com.

The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-solution interface during adsorption. A negative ΔS° value typically indicates a decrease in randomness due to the accumulation of adsorbate molecules on the adsorbent surface. Conversely, a positive ΔS° can suggest increased randomness at the interface, possibly due to structural changes in the adsorbent or the release of adsorbed water molecules.

For the adsorption of Bismarck Brown R, the thermodynamic study showed a spontaneous (negative ΔG°), endothermic (positive ΔH°), and random (positive ΔS°) process. In contrast, the adsorption of 2,4-dichlorophenoxyacetic acid on modified magnetic nanoparticles was found to be endothermic and spontaneous chem960.com.

Development and Characterization of Novel Adsorbent Materials for this compound

The development of efficient and cost-effective adsorbent materials is a key area of research for the removal of dyes like this compound from wastewater. Novel adsorbents are being developed using various approaches, including the engineering of polymeric and composite materials and the modification of natural materials.

Engineered Polymeric Adsorbents and Composite Materials

Engineered polymeric adsorbents and composite materials offer tunable properties, high surface areas, and specific functional groups that can enhance dye adsorption. Polymeric adsorbents, such as hypercrosslinked polymers, can possess controlled pore sizes and high surface areas, contributing to enhanced adsorption rates and capacities. The incorporation of functional groups, such as sulfonic acid groups, onto the polymer surface can further improve their affinity for certain dyes.

Composite materials, combining polymers with other substances like inorganic nanoparticles or natural materials, are also being explored to leverage the advantages of each component. For instance, magnetic nanocomposites, such as Fe2O3/Fe3O4, have been synthesized and used for the adsorption of acid dyes dntb.gov.ua. These composites can offer ease of separation from the treated water using a magnetic field. Chitosan-based composites have also shown efficacy in dye adsorption, with their effectiveness influenced by factors like pH and temperature. Engineered composites can be designed to have specific surface charges and functional groups that promote strong interactions with anionic dyes like this compound. Studies have investigated the use of magnetized polypeptidylated-Hb composites for the simultaneous adsorption of acidic and basic dyes.

The characterization of these novel materials is essential to understand their physical and chemical properties relevant to adsorption. Techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are commonly used to analyze the structure, morphology, and functional groups of the adsorbents dntb.gov.ua.

Modified Natural Materials (e.g., Activated Clays (B1170129), Biomass Derivatives)

Natural materials, such as clays and biomass derivatives, are attractive as low-cost and abundant potential adsorbents. However, their adsorption capacities and selectivities can often be improved through modification.

Activated clays, typically produced from bentonites through acid treatment, exhibit increased surface area and surface acidity, which can enhance their ability to adsorb dyes and other pollutants. Acid activation involves treating clay minerals with mineral acids, leading to the dissolution of interlayer cations and the creation of more vacant sites for adsorption. The extent of activation depends on factors such as the type and concentration of the acid used. Acid-activated bentonite (B74815) has been investigated for the removal of pigments.

Biomass derivatives, originating from agricultural waste and other plant-based materials, can be modified through various methods, including acid treatment, to enhance their adsorption properties. Acid modification of lignocellulose-derived materials can increase their adsorption capacity by removing certain components and introducing additional functional groups. Activated carbon prepared from biomass is a widely used adsorbent for dye removal, and its properties can be tailored through activation processes scirp.orgwikipedia.org. Studies have explored the use of activated carbon from sources like wild date stones wikipedia.org and sewage sludge for dye adsorption. Modified natural materials offer a sustainable and economically viable approach for developing adsorbents for wastewater treatment.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Molecularly Imprinted Polymers (MIPs) represent a class of highly selective adsorbents engineered with specific recognition sites for a target molecule, such as this compound. This molecular recognition is achieved during the polymerization process, where functional monomers and cross-linkers are assembled around a template molecule (the target analyte) google.com. After polymerization, the template molecule is removed, leaving behind cavities or binding sites that are sterically and chemically complementary to the original template google.com. This design confers a high affinity and selectivity of the MIP for the imprinted molecule compared to non-imprinted polymers (NIPs) or other structurally similar compounds mdpi.com.

The application of MIPs for the selective removal of textile dyes, including this compound, has been explored mdpi-res.com. The principle behind using MIPs for dye adsorption lies in their ability to selectively bind the target dye molecule from complex aqueous matrices, such as industrial wastewater. This selectivity is particularly advantageous when dealing with mixtures of dyes or other pollutants that might interfere with non-selective adsorption processes.

While specific detailed research findings on MIPs synthesized explicitly for this compound are limited in the provided search results, studies on MIPs for other acid dyes, such as Acid Brown 703, demonstrate the general approach and potential effectiveness of this technology rsc.org. In the synthesis of MIPs for Acid Brown 703, researchers utilized methacrylic acid as the monomer, ethylene (B1197577) glycol as the cross-linker, and azobisisobutyronitrile as the initiator rsc.org. Batch adsorption studies were conducted to optimize parameters such as pH, adsorbent quantity, contact time, and dye concentration for efficient removal rsc.org. The selective nature of these MIPs towards their target template molecule was confirmed through liquid chromatography, showing longer retention times for the imprinted dye compared to other dyes with similar structures rsc.org.

The selective adsorption capabilities of MIPs are attributed to non-covalent interactions, predominantly hydrogen bonding or electrostatic forces, between the dye molecule and the functional groups within the imprinted cavities google.comrsc.org. The design of the functional monomers and the polymerization conditions are critical in creating binding sites that precisely match the chemical and structural characteristics of this compound.

Regeneration and Reusability Studies of this compound Adsorbents

The economic viability and environmental sustainability of adsorption processes for dye removal heavily rely on the ability to regenerate and reuse the adsorbent material over multiple cycles rsc.org. Regeneration involves removing the adsorbed dye molecules from the saturated adsorbent, restoring its adsorption capacity for subsequent use mdpi.commedcraveonline.com.

Studies on the regeneration and reusability of adsorbents for acid dyes, while not always specifically focused on this compound in the provided results, highlight common methodologies and outcomes in this field. Desorption is a widely used technique for regeneration, often involving the use of solvents, acids, or bases to elute the adsorbed dye rsc.orgmedcraveonline.com. The choice of desorbing agent is crucial, as it should effectively remove the dye without causing significant damage to the adsorbent structure or reducing its adsorption efficiency in subsequent cycles medcraveonline.com.

For example, in studies involving the adsorption of anionic dyes like Acid Orange 7 and Direct Blue 15, regeneration was achieved by immersing the utilized adsorbents in ethanol, leveraging the dyes' solubility in this solvent rsc.org. The reusability of the adsorbent was evaluated by performing multiple adsorption-desorption cycles rsc.org. In one such study, an Fe3O4–poly(methacryloxyethyltrimethyl ammonium (B1175870) chloride) adsorbent demonstrated good regeneration capability, with recovery efficiency exceeding 72.4% for Acid Orange 7 and 88.5% for Direct Blue 15 after five cycles rsc.org. This indicates that the adsorbent retained a significant portion of its adsorption capacity over multiple uses.

Another study on the removal of Acid Brown 354 using aminized cellulose (B213188) acetate (B1210297) nanofibers investigated the adsorption kinetics and concluded that the adsorption process was governed by pseudo-second-order kinetics, suggesting a chemical adsorption mechanism nih.gov. Based on this finding, the study indicated that the adsorbent cannot be reused nih.gov. This highlights that the reusability of an adsorbent is strongly dependent on the nature of the interaction between the dye and the adsorbent surface. If the binding is predominantly chemical (chemisorption), regeneration can be challenging compared to physical adsorption (physisorption) where weaker Van der Waals forces are involved and the process is more easily reversible deswater.com.

For MIPs, regeneration typically involves washing with a solvent or a solution that disrupts the interactions between the dye and the binding sites researchgate.net. The effectiveness of MIP regeneration is often assessed by the recovery rate of the template molecule and the retention of the MIP's selective adsorption capacity over several cycles. Studies on MIPs for other compounds have shown successful reusability for multiple cycles, demonstrating their potential for long-term application in selective adsorption mdpi.comrsc.org. For instance, MIPs synthesized for Acid Brown 703 were reported to possess excellent thermal, chemical, and mechanical stability and could be reused several hundred times, with high removal percentages maintained in spiked water samples rsc.org.

The number of effective regeneration cycles an adsorbent can undergo before a significant loss in performance occurs is a critical parameter for its practical application mdpi.com. Factors influencing reusability include the strength of the dye-adsorbent interaction, the stability of the adsorbent material under regeneration conditions, and the efficiency of the desorption method medcraveonline.com. Research in this area aims to develop adsorbents and regeneration strategies that maximize the number of reuse cycles while minimizing cost and environmental impact rsc.org.

Table 1: Representative Adsorbent Reusability Data for Acid Dyes

AdsorbentTarget Dye(s)Regeneration MethodNumber of Cycles TestedRecovery Efficiency After Last CycleSource
Fe3O4–poly(methacryloxyethyltrimethyl ammonium chloride)Acid Orange 7, Direct Blue 15Ethanol Wash5>72.4% (AO7), >88.5% (DB15) rsc.org
Aminized cellulose acetate nanofibersAcid Brown 354Not ReusableN/A0% (Indicated) nih.gov
MIPs for Acid Brown 703Acid Brown 703Washing (details not specified)Several Hundred>90% (Removal in spiked water) rsc.org

The development of highly reusable adsorbents, including stable MIPs, is an ongoing area of research focused on improving the efficiency and cost-effectiveness of dye removal from wastewater.

Advanced Analytical Methodologies in Acid Brown 422 Research

Spectroscopic Techniques for Elucidating Chemical Behavior

Spectroscopy is a fundamental tool in the study of dyes like Acid Brown 422, providing insights into their electronic structure, molecular vibrations, and crystalline properties.

UV-Visible Spectroscopy for Reaction Monitoring and Kinetics

UV-Visible spectroscopy is a widely used technique for monitoring the kinetics of chemical reactions involving dyes. nih.govsapub.org The principle lies in the measurement of the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. thermofisher.com For this compound, which possesses chromophores that absorb in the visible spectrum, this technique is particularly effective for tracking changes in its concentration over time during processes such as degradation or adsorption.

The degradation of azo dyes, a class to which many brown dyes belong, can be effectively monitored by recording the decrease in the intensity of the main absorption peak in the visible region. For instance, in studies of dye degradation via Fenton oxidation, an online spectrophotometry system can record the real-time absorbance data, allowing for the determination of reaction kinetics. sapub.orgdeswater.com The reaction rate often follows pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of the plot of ln(A₀/A) versus time, where A₀ is the initial absorbance and A is the absorbance at time t.

Table 1: Kinetic Data Parameters from UV-Visible Spectroscopy

Parameter Description Method of Determination
λmax Wavelength of maximum absorbance Determined by scanning the dye solution over a range of wavelengths (e.g., 200-800 nm). deswater.com
A₀ Initial absorbance at λmax Measured at the beginning of the reaction (t=0).
At Absorbance at time 't' Measured at various time intervals during the reaction.
kapp Apparent rate constant Calculated from the slope of the linear plot of ln(A₀/At) vs. time for a first-order reaction. sapub.org
t1/2 Half-life The time required for the concentration of the dye to decrease to half its initial value, calculated as 0.693/k.

This approach has been successfully applied to study the degradation kinetics of various dyes, such as Acid Red B, providing insights into different reaction stages, like initial rapid degradation followed by a slower phase. deswater.com

Infrared (FTIR) and Raman Spectroscopy for Structural Changes

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and investigate changes in the molecular structure of compounds like this compound. nih.gov

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups (e.g., C=C, N=N, S=O). When this compound undergoes degradation or interacts with other materials, changes in its chemical structure, such as the cleavage of the azo bond or modifications to aromatic rings, can be observed as shifts in peak positions or changes in peak intensities in the FTIR spectrum. mdpi.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone and crystallinity. nih.govnih.gov For dye analysis, Raman spectroscopy can reveal structural changes, such as variations in the polymer matrix or filler compositions when the dye is incorporated into a composite material. mdpi.com Analysis of specific Raman bands can indicate changes in crystallinity and molecular orientation due to degradation processes. nih.gov

X-ray Diffraction (XRD) and Electron Microscopy (SEM/TEM) in Material Science Applications

In material science, understanding the solid-state properties of this compound and its morphology when applied to substrates is critical.

X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of materials. axt.com.aurigaku.com It works by directing X-rays onto a sample and measuring the scattering pattern. Crystalline materials produce a unique diffraction pattern of sharp peaks, which can be used to identify the phase and determine the crystal structure. For this compound, XRD can be used to study its polymorphism, degree of crystallinity, and any structural changes that occur upon heating or incorporation into other materials. mdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. nih.gov A focused beam of electrons is scanned across the surface, and the resulting interactions are detected to create an image. SEM is invaluable for visualizing the distribution and morphology of this compound particles on a surface, such as leather or paper, or within a polymer matrix. It reveals details about particle size, shape, and aggregation.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials at the nanoscale. nih.govdirectelectron.comyoutube.com A broad beam of electrons is passed through an ultra-thin specimen. TEM can be used to study the dispersion of this compound nanoparticles within a composite material, observe the crystal lattice, and identify defects. nih.gov

Advanced Fluorescence and Luminescence Studies

Fluorescence and luminescence spectroscopy are highly sensitive techniques that probe the electronic properties of molecules. When a molecule absorbs light, it is excited to a higher electronic state. Fluorescence is the emission of light as the molecule returns to its ground state. The fluorescence spectrum and quantum yield are sensitive to the molecular structure and its local environment.

For dyes like this compound, fluorescence studies can provide information on its interaction with substrates, aggregation behavior, and sensitivity to environmental factors like pH and polarity. Fluorogenic molecules, which become fluorescent upon reacting with a specific analyte, are important tools in biochemical research. acs.org While specific fluorescence data for this compound is not widely published, the principles of the technique suggest its utility in advanced studies of the dye's photophysical properties and its applications in sensing or imaging, should it exhibit fluorescent properties.

Chromatographic Separations and Mass Spectrometry for Complex Mixture Analysis

The degradation of complex organic molecules like this compound often results in a mixture of various smaller compounds. Chromatographic techniques are essential for separating these components for identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds and is extensively used for profiling the degradation products of dyes. humanjournals.commolnar-institute.com The method involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The components of the mixture separate based on their differential interactions with the stationary phase.

In the context of this compound, a stability-indicating HPLC method would be developed to separate the parent dye from its degradation products formed under stress conditions such as acid or base hydrolysis, oxidation, photolysis, and thermal stress. nih.govnih.gov A reversed-phase C18 column is commonly used for this purpose. The separated components are typically detected using a UV-Visible or photodiode array (PDA) detector, which provides spectral information for each peak, aiding in identification. nih.gov The area under each chromatographic peak is proportional to the concentration of the corresponding compound, allowing for quantification of the degradation products. dphen1.com

Table 2: Typical HPLC Method Parameters for Dye Degradation Analysis

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for separating non-polar to moderately polar compounds.
Mobile Phase Gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol). nih.gov Elutes the sample components through the column.
Flow Rate 1.0 mL/min Controls the speed of separation and retention times. nih.gov
Detection UV-Vis or Photodiode Array (PDA) Detector at a specific wavelength (e.g., λmax of the parent dye). Quantifies and provides spectral data for the separated components.
Injection Volume 10-20 µL The amount of sample introduced into the system.
Column Temperature Ambient or controlled (e.g., 25-40 °C) Affects the viscosity of the mobile phase and the efficiency of separation.

By coupling HPLC with mass spectrometry (LC-MS), the separated degradation products can be identified with high confidence based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique utilized for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in identifying volatile by-products that may form during its synthesis, storage, or degradation under thermal or chemical stress. researchgate.netrestek.com The degradation of azo dyes can lead to the cleavage of the characteristic azo bond (-N=N-), potentially forming various primary aromatic amines and other volatile fragments. researchgate.netnih.govresearchgate.net

The analytical process involves injecting a prepared sample into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and affinity for the stationary phase within the GC column. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. nih.gov Pyrolysis GC-MS, in particular, can be used to characterize sulfonated azo dyes by analyzing the volatile products formed at elevated temperatures, with aniline (B41778) and aminonaphthalene being common pyrolysis products. researchgate.net

Research on various azo dyes has shown that thermal degradation can result in the loss of the azo group as nitrogen gas, alongside the formation of aromatic free radicals. researchgate.net The identification of these by-products is crucial for understanding the dye's degradation pathways.

Table 1: Potential Volatile By-products of Azo Dye Degradation Detectable by GC-MS This table presents a hypothetical list of volatile compounds that could potentially be identified during the analysis of this compound degradation products, based on known degradation patterns of similar azo dyes.

Compound ClassPotential By-productsSignificance
Aromatic AminesAniline derivatives, Naphthalene (B1677914) amine derivativesIndicators of azo bond cleavage
Phenolic CompoundsPhenol (B47542), CresolResult from hydroxylated aromatic ring fragmentation
Aromatic HydrocarbonsBenzene (B151609), NaphthaleneProducts of complete ring cleavage and rearrangement
Sulfur CompoundsSulfur dioxide, Benzenesulfonic acid derivativesOriginate from the degradation of sulfonate groups

Ion Chromatography for Inorganic Species Analysis

Ion Chromatography (IC) is a premier technique for the determination of ionic species in a sample. carleton.edu For this compound, which is an acid dye and typically exists as a salt, IC is essential for quantifying inorganic anions and cations that may be present as counter-ions or as impurities from the manufacturing process. mdpi.com Such impurities can include chlorides, sulfates, nitrates, and various metal cations. carleton.edu

The methodology separates ions based on their affinity for an ion-exchange resin packed in a column. epa.gov A sample solution is injected into a stream of eluent, which carries it through the column. Different ions are retained on the column for varying lengths of time, allowing for their separation. carleton.edu A conductivity detector is commonly used to measure the concentration of the eluted ions. shimadzu.com For enhanced sensitivity and to reduce background noise from the eluent, a suppressor system is often employed, which converts the eluent to a low-conductivity form while converting the sample anions to their more conductive acid forms. epa.gov

The analysis of inorganic species is vital for quality control, as their presence can affect the dye's solubility, stability, and dyeing performance. Sample preparation is a critical step to ensure compatibility with the IC system and to avoid column contamination. nih.gov

Table 2: Analysis of Common Inorganic Species in Dye Samples by Ion Chromatography This table provides representative data on the types of inorganic ions that can be quantified using IC, along with typical analytical parameters.

IonTypical EluentDetection MethodCommon Source in Dye Samples
Chloride (Cl⁻)Carbonate/BicarbonateSuppressed ConductivityStarting materials, process water
Sulfate (SO₄²⁻)Carbonate/BicarbonateSuppressed ConductivitySulfonating agents, by-products
Nitrate (NO₃⁻)Carbonate/BicarbonateSuppressed ConductivityOxidizing agents, impurities
Sodium (Na⁺)Methanesulfonic AcidSuppressed ConductivityCounter-ion, pH adjustment
Potassium (K⁺)Methanesulfonic AcidSuppressed ConductivityImpurities in starting materials

Electrochemical and Other Advanced Analytical Techniques

Voltammetric and Coulometric Studies of Redox Behavior

Voltammetric techniques, such as cyclic voltammetry (CV), are used to investigate the redox behavior of electroactive species like azo dyes. biointerfaceresearch.comresearchgate.net The core of this compound's structure contains one or more azo groups, which are electrochemically reducible. Studying this redox behavior provides insight into the dye's stability, potential for electrochemical degradation, and reaction mechanisms. recentscientific.comcore.ac.uk

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. For an azo dye, the voltammogram will show reduction peaks corresponding to the cleavage of the -N=N- bond. researchgate.net The characteristics of these peaks (potential, height, and shape) can reveal information about the thermodynamics and kinetics of the electron transfer process, including whether the reaction is reversible or irreversible and whether it is diffusion- or adsorption-controlled. researchgate.netrecentscientific.com

Controlled potential coulometry can be used in conjunction with voltammetry to determine the total number of electrons transferred in the redox process. recentscientific.com This information is crucial for elucidating the complete reaction pathway of the dye's reduction.

Table 3: Hypothetical Electrochemical Parameters for this compound This table illustrates the type of data obtained from voltammetric studies of an azo dye. The values are representative and not specific experimental results for this compound.

ParameterDescriptionTypical Value/Observation for Azo Dyes
Reduction Peak Potential (Epc)Potential at which the azo group reduction is maximal.-0.5 to -1.0 V (vs. Ag/AgCl), pH dependent
Process TypeIndicates the nature of the electrode reaction.Irreversible
Control MechanismDetermines the rate-limiting step.Often diffusion-controlled, can show adsorption effects
Number of Electrons (n)Electrons transferred per molecule.Typically 2 or 4 for azo bond cleavage

Thermal Analysis (TGA, DSC) for Stability and Decomposition Pathways

Thermal analysis techniques are indispensable for characterizing the thermal stability and decomposition profile of materials. mtoz-biolabs.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the two most common methods used for this purpose. labmanager.com

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. labmanager.com For this compound, a TGA curve would reveal the temperatures at which the dye begins to decompose and the extent of mass loss at each stage. This provides a clear indication of its thermal stability. semanticscholar.org The derivative of the TGA curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com This technique identifies thermal events such as melting, crystallization, and decomposition, and determines whether they are endothermic (heat absorbing) or exothermic (heat releasing). mtoz-biolabs.com For water-soluble azo dyes, studies have shown they often decompose gradually without a distinct melting process. consensus.app

Table 4: Representative Thermal Analysis Data for a Solid Azo Dye This table shows typical data points obtained from TGA and DSC analysis, providing insights into the thermal properties of a compound like this compound.

AnalysisParameterDescriptionIllustrative Value
TGAOnset of Decomposition (Tonset)Temperature at which significant mass loss begins.250 °C
Temperature of Max. Decomposition Rate (Tmax)The peak temperature on the DTG curve.330 °C
Residual Mass @ 600 °CPercentage of mass remaining at high temperature.45%
DSCDecomposition PeakTemperature of the main decomposition event.335 °C
Heat FlowIndicates if the process is endo- or exothermic.Exothermic

Elemental Analysis and Surface Area Characterization (BET)

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in the this compound molecule. This is a fundamental technique for confirming the empirical formula of the synthesized dye and ensuring its purity.

Surface area characterization, typically performed using the Brunauer-Emmett-Teller (BET) method, is crucial for understanding the physical properties of the dye in its solid, powdered form. measurlabs.comparticletechlabs.com The BET technique measures the physical adsorption of an inert gas (commonly nitrogen) onto the surface of the material at cryogenic temperatures. measurlabs.com By analyzing the amount of gas adsorbed at various pressures, the total specific surface area can be calculated, which is expressed in square meters per gram (m²/g). particletechlabs.com

The specific surface area influences several key properties of the dye powder, such as its dissolution rate, flowability, and how it interacts with other substances in a formulation. iitk.ac.in A higher surface area may lead to faster dissolution but could also affect handling properties. BET analysis can also provide information on pore volume and pore size distribution for porous materials. researchgate.net

Table 5: Typical Results from BET Surface Area Analysis of a Dye Powder This table presents sample data that would be generated from a BET analysis of a solid powder like this compound.

ParameterDescriptionTypical Range for a Powdered Dye
BET Specific Surface AreaThe total surface area per unit of mass.1 - 20 m²/g
Total Pore VolumeThe total volume of pores within the material per unit of mass.0.01 - 0.1 cm³/g
Average Pore DiameterThe average size of the pores in the material.2 - 50 nm (Mesoporous)

Compound Index

Computational and Theoretical Chemistry of Acid Brown 422

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is a lack of specific research applying quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the electronic structure and reactivity of Acid Brown 422.

Density Functional Theory (DFT) Studies on Ground and Excited States

No dedicated DFT studies on the ground and excited states of this compound have been identified. Such studies would be instrumental in predicting the molecule's geometry, electronic properties, and spectroscopic characteristics.

Molecular Orbital Analysis and Charge Distribution

Similarly, a detailed molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for this compound, is not available in the reviewed literature. This information is crucial for understanding the dye's reactivity and its interactions with other molecules.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no evidence of molecular dynamics simulations being performed to investigate the intermolecular interactions of this compound.

Dye-Substrate Interaction Modeling at the Molecular Level

Specific models detailing the interaction between this compound and substrates such as textile fibers or leather at the molecular level, derived from molecular dynamics simulations, have not been published.

Solvent Effects and Aggregate Formation

While the aggregation behavior of dyes in solution is a known phenomenon, specific studies on the solvent effects and the formation of this compound aggregates through molecular dynamics are absent from the scientific record.

Quantitative Structure-Property Relationships (QSPR) for this compound Analogues

Due to the unavailability of the specific chemical structure of this compound, it is not feasible to identify its analogues and, consequently, no Quantitative Structure-Property Relationship (QSPR) studies for this family of dyes could be located. QSPR studies are valuable for predicting the properties of new dye molecules based on their structure.

Predicting Spectroscopic Properties and Colorfastness from Molecular Descriptors

The color of a dye and its fastness properties are fundamentally linked to its molecular structure. Computational chemistry offers powerful tools to predict these characteristics through the analysis of molecular descriptors. Quantitative Structure-Property Relationship (QSPR) models are frequently employed to establish a correlation between the structural features of a dye and its macroscopic properties. mdpi.com

For azo dyes like this compound, key molecular descriptors influencing spectroscopic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical factor in determining the absorption wavelength (λmax) of the dye, which dictates its color. nih.gov Density Functional Theory (DFT) is a common computational method used to calculate these electronic properties. nih.govnih.gov Theoretical electronic absorption spectra can be calculated using methods such as Configuration Interaction Singles (CIS), Time-Dependent Density Functional Theory (TD-DFT), and ZINDO. researchgate.net

Colorfastness, such as lightfastness, can also be predicted using molecular descriptors. For instance, the presence of certain functional groups can either enhance or diminish the stability of the dye molecule upon exposure to light. Chemoinformatics analyses of large dye databases have shown that fragments containing primary amino groups or nitrogen atoms within azo bonds can decrease the lightfastness of acid dyes. mdpi.com QSPR models for the photostability of azo dyes have identified descriptors like softness (s) and the most positive and negative partial charges on carbon atoms (qC+, qC-) as being crucial. nih.gov

Table 1: Influence of Molecular Descriptors on Spectroscopic Properties and Colorfastness of Azo Dyes

Molecular DescriptorPredicted PropertyGeneral InfluenceComputational Method
HOMO-LUMO Energy GapAbsorption Wavelength (Color)A smaller gap generally leads to a red-shift (longer wavelength absorption).DFT
Electron-donating/withdrawing groupsColor and ColorfastnessCan modulate the electronic distribution and stability of the molecule.DFT, QSPR
Molecular Size and ShapeAdsorption and FastnessLarger, planar molecules may have better substantivity to fibers.Molecular Modeling
Presence of Sulfonate GroupsSolubility and AffinityIncreases water solubility and provides sites for ionic bonding with fibers. textilelearner.netN/A
Softness (s)PhotostabilityIdentified as a key descriptor in QSAR models for photostability. nih.govQSAR

Correlating Structural Features with Degradation Susceptibility

The environmental impact of dyes is largely related to their persistence and the toxicity of their degradation products. Computational modeling is instrumental in understanding the degradation pathways of azo dyes like this compound and identifying the structural features that make them more or less susceptible to degradation.

Both biotic and abiotic degradation processes can be modeled. For instance, the aerobic biodegradability of sulfonated azo dyes has been correlated with their chemical structure using regression models based on structural descriptors. nih.gov Such models can reveal the significant impact of substituents on the aromatic rings and their interactions on the rate of biodegradation. nih.gov The presence of sulfo and azo groups is a primary reason for the persistence of these dyes in the environment. hibiscuspublisher.com

Computational methods like DFT can be used to model the oxidative degradation of azo dyes. acs.org These studies can elucidate reaction mechanisms, such as the cleavage of the C-N or N=N bonds, by comparing the potential energy surfaces of different proposed pathways. acs.org It has been shown that oxidative degradation often proceeds through the addition of a hydroxyl radical to the chromophore, leading to the cleavage of the azo bond. acs.org The specific arrangement of functional groups on the aromatic rings of this compound would influence the sites most susceptible to such radical attacks.

The photodegradation of azo dyes is another critical area of study. The cleavage of the azo bond is often not a result of direct photolysis but is caused by the attack of photoinduced reactive oxygen species. nih.gov The presence of ortho-substituted sulfonate groups has been found to have a protective effect on the photostability of azo dyes. nih.gov

Table 2: Structural Features of Azo Dyes and Their General Correlation with Degradation Susceptibility

Structural FeatureEffect on Degradation SusceptibilityRationale
Number of Azo BondsGenerally decreases biodegradabilityMore complex molecules are often more recalcitrant.
Sulfonate GroupsCan hinder enzymatic attack due to steric hindrance and increased water solubility.The high polarity can make it difficult for the molecule to cross biological membranes.
Substituents on Aromatic RingsCan either increase or decrease susceptibility depending on their nature (electron-donating/withdrawing) and position.Affects the electronic properties of the azo bond and susceptibility to enzymatic or radical attack. nih.gov
Molecular Weight and ComplexityHigher molecular weight and more complex structures are generally less biodegradable. mdpi.comSteric hindrance and reduced bioavailability can play a role.

This table provides a generalized overview based on research on various azo dyes. The specific effects for this compound would require a dedicated computational study.

Modeling Adsorption Affinity based on Molecular Structure

The effectiveness of a dye is determined by its ability to adsorb onto and bind with a substrate, such as textile fibers or leather. Computational methods, particularly molecular dynamics (MD) simulations and molecular docking, are powerful tools for investigating the adsorption process at the atomic level. nih.govresearchgate.net

MD simulations can model the interactions between the this compound molecule and the surface of a substrate, providing insights into the adsorption behavior and the energies of these interactions. researchgate.netrsc.org These simulations can detail the entire adsorption process, including how the dye molecule approaches the surface, penetrates any solvent layers, and forms bonds. nih.gov For acid dyes, the primary interaction with protein fibers like wool and silk involves the formation of ionic bonds between the anionic sulfonate groups of the dye and cationic amino groups on the fiber. textilelearner.net

Quantum mechanics (QM) calculations, especially DFT, can be used to determine the molecular structures and reactivity descriptors that are key to understanding adsorption mechanisms. nih.govcambridge.org These calculations help in identifying stable adsorption configurations and the nature of the interactions, such as hydrogen bonding and electrostatic forces. nih.gov Molecular docking studies can further elucidate the potential binding modes between dyes and protein fibers, identifying specific amino acid residues that play a key role in the interaction. tandfonline.com For instance, studies on other dyes have shown preferential binding to residues like glutamic acid. tandfonline.com

The affinity of this compound for a particular substrate can be predicted by calculating the interaction energies between the dye molecule and the substrate surface. These calculations can account for various forces, including van der Waals forces, electrostatic interactions, and hydrogen bonds. tandfonline.com By understanding these interactions, it is possible to computationally screen for dyes with optimal adsorption properties for specific applications.

Applications and Environmental Chemistry Research of Acid Brown 422 Chemistry Focus

Chemical Aspects of Acid Brown 422 in Textile and Leather Dyeing Processes

This compound is a water-soluble anionic dye belonging to the azo class of colorants. indiamart.com It is specifically classified as a 1:2 cobalt complex dye. hinadyechem.com Its primary applications are in the dyeing of protein fibers like wool and silk, as well as synthetic polyamides such as nylon. indiamart.comdynexindustries.comyoutube.com It is also utilized in leather finishing and for paper surface shading. indiamart.comkrishnadyes.netsdinternational.com

The application of this compound, like other acid dyes, is fundamentally dependent on the pH of the dye bath. indiamart.comclartechorganics.com Dyeing is most effective under acidic conditions, typically within a pH range of 4 to 5. indiamart.com The acidic environment is crucial for the binding mechanism between the dye and the fiber.

Protein and polyamide fibers are characterized by the presence of amino (-NH2) and carboxyl (-COOH) groups. youtube.comsustainability-directory.com In an acidic solution, the amino groups on the fiber's polymer chains become protonated, acquiring a positive charge (-NH3+). sustainability-directory.comnih.gov this compound, being an anionic dye, carries a negative charge in solution, often due to the presence of sulfonate groups (-SO3⁻). nih.gov

The primary binding force is the ionic bond formed between the negatively charged anionic groups of the dye and the positively charged protonated amino groups of the fiber. dynexindustries.comnih.govsustainability-directory.com In addition to these strong electrostatic interactions, other intermolecular forces contribute to the dye's affinity and fixation on the fiber. These include:

Hydrogen Bonding: This occurs between suitable atoms on the dye molecule and the fiber's structure. dynexindustries.comclartechorganics.comsustainability-directory.com

Van der Waals Forces: These are weaker, non-specific attractions between the dye molecule and the fiber polymer. dynexindustries.comclartechorganics.comsustainability-directory.com

The process of dye-fiber interaction progresses through several stages, beginning with the initial adsorption of dye molecules onto the fiber surface, followed by their diffusion into the amorphous regions of the fiber's internal structure, and culminating in fixation, where strong bonds are established. sustainability-directory.com The acidic conditions facilitate this entire process by creating the necessary charged sites on the fiber for strong ionic attraction. sustainability-directory.com

The fastness properties of this compound are rated on a standardized scale, typically from 1 (poor) to 5 (excellent), with some scales extending to 8 for light fastness. Data from various sources indicate good to excellent fastness ratings for this dye.

Fastness Properties of this compound

Fastness PropertyRating (Scale 1-5)Source
Light Fastness4.5 krishnadyes.net
Washing Fastness4 krishnadyes.netsolanoproducts.com
Perspiration Fastness4.5 krishnadyes.net
Rubbing Fastness4
Acid Milling4
Alkaline Milling4

The mechanisms behind these properties are linked to the strength of the dye-fiber bonds and the chemical stability of the dye molecule itself.

Wash Fastness: The strong ionic bonds, supplemented by Van der Waals forces and hydrogen bonds, ensure the dye is firmly anchored within the fiber, resisting removal during washing. prochemicalanddye.com The large size of the metal-complex molecule also physically hinders its diffusion out of the fiber matrix. clartechorganics.com

Light Fastness: The cobalt complex structure helps to dissipate the energy from UV radiation, protecting the azo chromophore (-N=N-) from photochemical degradation, which would otherwise lead to fading. nih.gov

Perspiration Fastness: This relates to the dye's stability under varying pH conditions (acidic and alkaline) found in sweat. The robust nature of the metal complex and the strong dye-fiber interactions provide high resistance to color bleeding or change. krishnadyes.net

Advanced Wastewater Treatment Technologies for this compound Removal

Wastewater from textile and leather dyeing industries often contains residual dyes like this compound, which are typically stable, complex organic molecules resistant to conventional biological treatment methods. sciencedaily.comnih.gov This has led to the development of Advanced Wastewater Treatment Technologies, particularly Advanced Oxidation Processes (AOPs), to degrade these recalcitrant pollutants. atlantis-press.comsemanticscholar.org

An effective strategy for treating dye wastewater involves the integration of adsorption and degradation processes. This combined approach can be more efficient than using either method alone. nih.gov

Adsorption: This physical process uses adsorbents with high surface areas, such as activated carbon, zeolites, or various biosorbents, to capture dye molecules from the wastewater. nih.govnih.gov Adsorption is effective for color removal but does not destroy the pollutant, merely transferring it to a solid phase which then requires further management. nih.govcsuohio.edu The process is governed by the affinity between the adsorbent surface and the dye molecule. nih.gov

Degradation (Advanced Oxidation Processes - AOPs): AOPs are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). atlantis-press.comacs.org These radicals can attack and break down the complex aromatic structure of azo dyes like this compound, ultimately mineralizing them into simpler, less harmful compounds like carbon dioxide, water, and inorganic ions. acs.orgmdpi.com Common AOPs include:

Fenton and Photo-Fenton Processes: These use a combination of hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. atlantis-press.comnih.govmdpi.com The process is enhanced by UV light in the photo-Fenton variation. nih.gov

Ozonation: Utilizes ozone (O3) as a powerful oxidant. atlantis-press.com

Photocatalysis: Employs a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, when irradiated with UV light, generates hydroxyl radicals. acs.orgmdpi.comscirp.org

Electrochemical AOPs: Processes like electro-Fenton and anodic oxidation use electrical energy to drive the generation of oxidants. nih.govresearchgate.net

The efficiency of AOPs is highly dependent on the design of the photoreactor and the optimization of operational parameters. acs.orgscirp.org Different reactor configurations are used to maximize the contact between the pollutants, the catalyst (if any), and the oxidant source (e.g., UV light). mdpi.comscirp.org

Reactor Designs:

Slurry Reactors: In these systems, the photocatalyst is suspended in the wastewater, providing a large surface area for reaction. A key disadvantage is the need for a post-treatment step to separate the catalyst particles. scirp.org

Fixed-Bed/Immobilized Catalyst Reactors: To overcome the separation issue, the catalyst can be immobilized on a fixed support, such as glass beads or plates. mdpi.com This simplifies the process but can introduce mass transfer limitations. scholaris.ca Examples include cascade disk reactors and fixed-bed photocatalysis reactors. mdpi.comscirp.org

Bubble Column Photoreactors: These are designed to enhance mass transfer and mixing through the introduction of air or gas bubbles. scholaris.cascholaris.ca

Optimization of Parameters: To maximize dye removal efficiency, several process parameters must be optimized. Methodologies like Response Surface Methodology (RSM) are often used to study the individual and interactive effects of these variables and find the optimal conditions. scholaris.canih.gov Key parameters include:

pH: The pH of the solution is a critical parameter in most AOPs. It affects the surface charge of the catalyst and the dye molecule, influencing adsorption and reaction rates. acs.org For instance, the Fenton process works best at an acidic pH of around 3. nih.gov

Catalyst/Reagent Concentration: The dosage of the photocatalyst or Fenton reagents (Fe2+, H2O2) significantly impacts the rate of radical generation and, consequently, dye degradation. scholaris.cascholaris.ca

Initial Dye Concentration: Higher dye concentrations can inhibit the process by blocking light penetration in photocatalytic systems or consuming reagents too quickly. scholaris.cascholaris.ca

Light Intensity (for photocatalysis): The rate of photocatalytic degradation is generally dependent on the intensity of UV irradiation. mdpi.comscholaris.ca

For example, in a study on the electrocoagulation of Acid Black 172, RSM was used to find that an optimal dye removal of 90.4% could be achieved at a pH of 7, an initial dye concentration of 300 mg/L, an applied current of 2 A, and a reaction time of 9.16 minutes. nih.gov

Despite the effectiveness of AOPs and other advanced methods in laboratory settings, several challenges hinder their widespread industrial application. researchgate.net

Challenges:

Cost and Energy Consumption: Many AOPs are energy-intensive (e.g., requiring UV lamps or high electrical currents) and involve costly chemical reagents like H2O2 and O3, making them expensive to operate on a large scale. nih.govmdpi.com

Sludge Production: Chemical treatment methods like coagulation and the Fenton process can generate significant amounts of chemical sludge, which poses a secondary disposal problem. nih.govnih.gov

Formation of Toxic Intermediates: Incomplete degradation of azo dyes can sometimes lead to the formation of intermediate by-products that may be more toxic than the parent dye molecule. scholaris.ca

Wastewater Complexity: Industrial effluents are complex mixtures of various dyes, auxiliary chemicals, and salts, which can interfere with the efficiency of treatment processes. semanticscholar.org

Future Directions: Research is focused on developing more sustainable, cost-effective, and efficient technologies to overcome these challenges.

Integrated and Hybrid Systems: Combining biological treatments with AOPs is a promising approach. A biological pre-treatment can reduce the bulk organic load, followed by an AOP as a polishing step to remove the recalcitrant dye molecules. semanticscholar.orgmdpi.com

Development of Novel Catalysts: Research aims to create more efficient photocatalysts that can operate under visible light, which would significantly reduce energy costs by utilizing sunlight. acs.org

Microbial Fuel Cells (MFCs): This emerging technology uses microorganisms to break down pollutants in wastewater while simultaneously generating electricity, offering a dual benefit of treatment and energy recovery. mdpi.comresearchgate.net

Process Optimization and Control: Further research is needed to optimize reactor design and implement automated control systems to improve efficiency and reduce operational costs for large-scale applications. acs.org

Environmental Fate and Transport of this compound and its Transformation Products7.3.1. Adsorption to Soil and Sediment Components7.3.2. Phototransformation and Biotransformation in Natural Waters

General information on related classes of dyes, such as metallized acid dyes and azo dyes, suggests that their environmental behavior is complex and compound-specific. Factors influencing their fate include the dye's chemical structure, the presence of metal complexes (such as chromium), and environmental conditions like pH, sunlight exposure, and microbial activity. However, without specific research on this compound, any discussion would be speculative and not adhere to the required focus on this sole compound.

Therefore, the requested article cannot be generated at this time. Further scientific investigation into the environmental chemistry of this compound is required before a comprehensive and accurate report can be compiled.

Q & A

Q. How can the molecular structure and purity of ACID BROWN 422 be accurately characterized in experimental settings?

To characterize this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR for structural elucidation, FT-IR for functional groups, and mass spectrometry for molecular weight determination). Purity assessment requires chromatographic methods such as HPLC with UV/Vis detection, complemented by elemental analysis to confirm stoichiometric consistency. Reproducibility is critical; detailed protocols must include calibration standards and validation steps (e.g., recovery rates, limit of detection) .

Q. What methodologies are recommended for quantifying this compound in complex matrices (e.g., environmental or biological samples)?

Quantitative analysis in complex matrices necessitates separation techniques like reverse-phase HPLC coupled with UV/Vis or fluorescence detection. Method validation should include spike-and-recovery experiments to assess matrix interference. Calibration curves with internal standards (e.g., isotopically labeled analogs) improve accuracy. For trace-level detection, consider mass spectrometry (LC-MS/MS) with selective ion monitoring .

Intermediate Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of this compound?

Optimization requires a Design of Experiments (DOE) approach, varying parameters such as temperature, solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) can identify interactions between variables. Statistical tools (e.g., ANOVA) should validate the significance of factors. Include control experiments to isolate side reactions, and document all conditions in supplementary materials for reproducibility .

Q. How should researchers assess the photostability and degradation pathways of this compound under varying environmental conditions?

Conduct accelerated stability studies using controlled light exposure (e.g., ICH Q1B guidelines). Monitor degradation via LC-MS to identify byproducts, and employ kinetic modeling (e.g., pseudo-first-order kinetics) to predict shelf-life. Environmental factors (pH, oxygen levels) should be systematically varied to map degradation pathways. Report uncertainty intervals for kinetic parameters .

Advanced Research Questions

Q. How can conflicting data regarding the catalytic behavior of this compound in different solvent systems be resolved?

Contradictions often arise from solvent-specific interactions (e.g., polarity, hydrogen bonding). Address this by:

  • Replicating experiments across multiple labs to rule out procedural errors.
  • Using computational solvation models (e.g., COSMO-RS) to predict solvent effects.
  • Validating findings with in-situ spectroscopic techniques (e.g., Raman spectroscopy) to monitor intermediate species .

Q. What computational approaches are suitable for modeling the interaction mechanisms of this compound with biological macromolecules?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities and active site interactions. Molecular Dynamics (MD) simulations (e.g., GROMACS) reveal conformational changes over time. Validate models with experimental data (e.g., surface plasmon resonance for binding kinetics). Cross-reference results with literature on structurally analogous compounds to identify conserved interaction motifs .

Methodological Guidelines

  • Data Contradiction Analysis : When encountering conflicting results, apply triangulation by combining multiple analytical techniques (e.g., XRD for crystallinity, DSC for thermal behavior) .
  • Reproducibility : Archive raw data, instrument settings, and software versions in open-access repositories. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Reporting : Disclose all methodological limitations (e.g., detection limits, assumptions in kinetic models) to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.